5-Bromo-3-methylthiophene-2-carbaldehyde

Catalog No.
S765621
CAS No.
38239-46-2
M.F
C6H5BrOS
M. Wt
205.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-methylthiophene-2-carbaldehyde

CAS Number

38239-46-2

Product Name

5-Bromo-3-methylthiophene-2-carbaldehyde

IUPAC Name

5-bromo-3-methylthiophene-2-carbaldehyde

Molecular Formula

C6H5BrOS

Molecular Weight

205.07 g/mol

InChI

InChI=1S/C6H5BrOS/c1-4-2-6(7)9-5(4)3-8/h2-3H,1H3

InChI Key

NIXUUECXYHZKTI-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1)Br)C=O

Canonical SMILES

CC1=C(SC(=C1)Br)C=O

Synthesis:

-Bromo-3-methylthiophene-2-carbaldehyde has been synthesized using various methods, including:

  • Vilsmeier-Haack formylation: This method involves reacting 5-bromo-3-methylthiophene with N-formylmorpholine in the presence of phosphorus oxychloride (POCl3) [].
  • Reimer-Tiemann reaction: This reaction utilizes chloroform and sodium hydroxide (NaOH) to introduce a formyl group onto 5-bromo-3-methylthiophene [].

These methods offer researchers different options for obtaining 5-bromo-3-methylthiophene-2-carbaldehyde depending on their specific needs and resources.

Potential Applications:

The presence of both a bromine atom and a formyl group makes 5-bromo-3-methylthiophene-2-carbaldehyde an interesting building block for various potential applications in scientific research, including:

  • Medicinal chemistry: The molecule's structure could serve as a starting point for the development of novel therapeutic agents. The bromo group can participate in various reactions, while the formyl group can be further functionalized to introduce diverse functionalities, potentially leading to compounds with desired biological activities [, ].
  • Material science: The molecule's unique structure might be useful in the design and synthesis of novel materials with specific properties, such as organic electronics or functional polymers [, ].

Current Research:

While 5-bromo-3-methylthiophene-2-carbaldehyde itself is not extensively studied, research on related compounds suggests its potential in various fields. Studies have explored the biological activities of similar bromo-substituted thiophene derivatives, showcasing their potential as antimicrobials, anti-inflammatories, and anticancer agents [, ]. Additionally, research on functionalized thiophene derivatives highlights their potential applications in organic photovoltaics and organic light-emitting diodes.

5-Bromo-3-methylthiophene-2-carbaldehyde is an organic compound characterized by a thiophene ring substituted with a bromine atom and a methyl group, along with an aldehyde functional group. Its molecular formula is C6H5BrOSC_6H_5BrOS, and it is known for its distinctive aromatic properties and reactivity due to the presence of the aldehyde group. This compound is part of the broader family of thiophenes, which are sulfur-containing heterocycles known for their applications in various fields, including materials science and organic synthesis.

Typical of aldehydes and thiophenes:

  • Nucleophilic Addition: The aldehyde group can react with nucleophiles, such as Grignard reagents or organolithium compounds, leading to the formation of alcohols.
  • Condensation Reactions: It can participate in condensation reactions with amines to form imines or with other carbonyl compounds to yield more complex structures.
  • Electrophilic Substitution: The bromine atom on the thiophene ring can facilitate electrophilic substitution reactions, allowing for further functionalization of the aromatic system.

There are several methods reported for synthesizing 5-Bromo-3-methylthiophene-2-carbaldehyde:

  • Vilsmeier-Haack Formylation: This method involves the reaction of 5-bromo-3-methylthiophene with N-formylmorpholine in the presence of phosphorus oxychloride (POCl₃) to introduce the formyl group efficiently.
  • Bromination and Formylation: Starting from 3-methylthiophene, bromination followed by formylation can yield the desired product. The bromination typically utilizes bromine or N-bromosuccinimide (NBS) under controlled conditions .
  • Modified Literature Procedures: Various modifications to existing synthetic routes have been reported that optimize yield and purity through adjustments in reaction conditions, such as temperature and solvent choice .

5-Bromo-3-methylthiophene-2-carbaldehyde serves as a versatile building block in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: It can be used as an intermediate in the synthesis of biologically active molecules.
  • Material Science: Thiophene derivatives are explored in organic electronics, including organic solar cells and field-effect transistors due to their conductive properties.
  • Dyes and Pigments: The compound may also find applications in dye chemistry due to its chromophoric properties.

Several compounds share structural similarities with 5-Bromo-3-methylthiophene-2-carbaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
3-MethylthiopheneContains a methyl group on the thiophene ringLacks bromine substituent
5-Bromo-2-thiophenecarboxaldehydeContains a carboxaldehyde groupDifferent functional group compared to aldehyde
2-Bromo-(3,4-ethylenedioxythiophene)-5-carbaldehydeContains ethylene dioxy substituentUnique electron-donating groups enhancing reactivity
4-BromothiopheneBrominated at position fourDifferent substitution pattern on the thiophene ring

The presence of both a bromine atom and an aldehyde group distinguishes 5-Bromo-3-methylthiophene-2-carbaldehyde from its analogs, offering unique reactivity patterns that can be exploited in synthetic applications.

XLogP3

2.8

Wikipedia

5-Bromo-3-methylthiophene-2-carbaldehyde

Dates

Modify: 2023-08-15

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